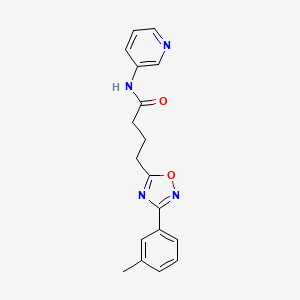
N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as PTIO, is a nitric oxide (NO) scavenger that has been widely used in scientific research. This compound has attracted significant attention due to its ability to inhibit NO-mediated biological processes, making it a valuable tool in the study of various physiological and pathological conditions.
Mécanisme D'action
N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide acts as a scavenger of NO by reacting with it to form a stable nitroxyl radical. This reaction effectively removes NO from the biological system, thereby inhibiting its biological effects. This compound has been shown to be highly selective for NO, and does not react with other reactive oxygen species or biological molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit NO-mediated vasodilation, reduce inflammation, and inhibit the growth of cancer cells. Additionally, this compound has been shown to protect against ischemia-reperfusion injury in various organs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its high selectivity for NO, which allows for the specific inhibition of NO-mediated biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using this compound is that it may not completely remove all NO from the biological system, which could lead to incomplete inhibition of NO-mediated processes.
Orientations Futures
There are a number of potential future directions for research on N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of new this compound analogs with improved selectivity or potency for NO. Additionally, this compound could be used in combination with other compounds to investigate the interactions between NO and other signaling pathways. Finally, this compound could be used in clinical studies to investigate the potential therapeutic effects of inhibiting NO-mediated processes in various diseases.
Méthodes De Synthèse
N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a variety of methods, including the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with pyridine-3-amine and butanoyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively used in scientific research to investigate the role of NO in various biological processes. For example, this compound has been used to study the effects of NO on cardiovascular function, inflammation, and cancer. Additionally, this compound has been used to investigate the mechanisms of action of various drugs and toxins that affect NO signaling pathways.
Propriétés
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-5-2-6-14(11-13)18-21-17(24-22-18)9-3-8-16(23)20-15-7-4-10-19-12-15/h2,4-7,10-12H,3,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXUIJSXTNUMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

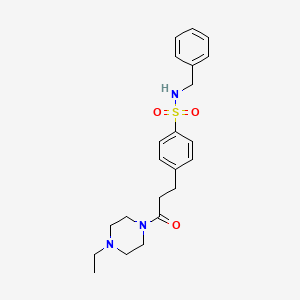

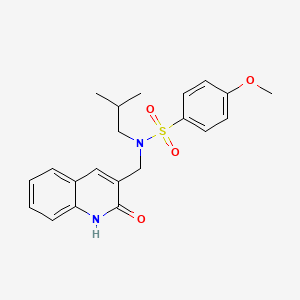

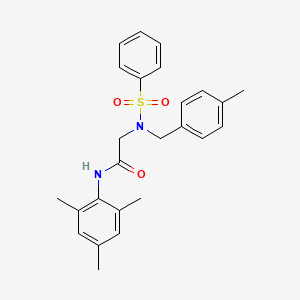
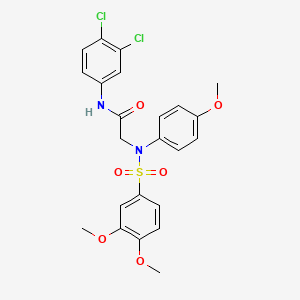
![2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7699721.png)
![methyl 2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7699723.png)
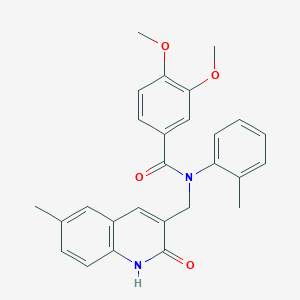
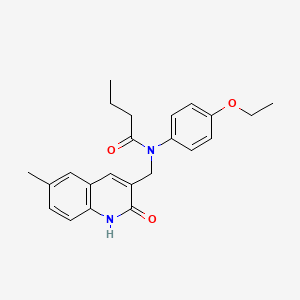
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7699734.png)


![ethyl 2-{4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7699764.png)